Dihydroxyisopropyl (2-oleoyl)oleamide
Description
Dihydroxyisopropyl (2-oleoyl)oleamide is a synthetic lipid derivative characterized by an oleoyl (C18:1 monounsaturated fatty acid) backbone esterified to a dihydroxyisopropyl group. This structural configuration distinguishes it from naturally occurring fatty acid amides like anandamide (arachidonoylethanolamide), which feature ethanolamine-linked arachidonic acid (C20:4) . Its synthetic nature allows for tailored modifications to enhance stability or receptor specificity compared to endogenous analogs.
Properties
CAS No. |
1487457-13-5 |
|---|---|
Molecular Formula |
C39H73NO4 |
Molecular Weight |
620.0 g/mol |
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-2-[(Z)-hexadec-7-enyl]-3-oxoicos-11-enamide |
InChI |
InChI=1S/C39H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(43)37(39(44)40-36(34-41)35-42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,36-37,41-42H,3-16,21-35H2,1-2H3,(H,40,44)/b19-17-,20-18- |
InChI Key |
GZMHEZUHJPKTOC-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C(CCCCCC/C=C\CCCCCCCC)C(=O)NC(CO)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C(CCCCCCC=CCCCCCCCC)C(=O)NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxyisopropyl (2-oleoyl)oleamide typically involves the amidation of oleic acid with appropriate amines. One common method includes the use of oleic acid and urea as raw materials, with a solid acid catalyst to facilitate the reaction under normal pressure . Another approach involves the enzymatic synthesis using immobile lipase as a biocatalyst, optimizing conditions such as temperature, reaction time, and enzyme amount to achieve high yields .
Industrial Production Methods
Industrial production of this compound often employs scalable chemical amidation processes. These methods utilize native oils as acyl donors in the presence of catalysts like sodium methoxide, optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dihydroxyisopropyl (2-oleoyl)oleamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and catalysts like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated amides.
Scientific Research Applications
Dihydroxyisopropyl (2-oleoyl)oleamide has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cellular signaling and interaction with biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of lubricants, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of dihydroxyisopropyl (2-oleoyl)oleamide involves its interaction with specific molecular targets and pathways. It acts as an agonist at peroxisome proliferator-activated receptor-α (PPAR-α) and inhibits ceramidase, affecting the sphingolipid signaling pathway . Additionally, it may interact with voltage-gated Na+ channels and G-protein coupled receptors, influencing various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Dihydroxyisopropyl (2-oleoyl)oleamide and related lipid derivatives:
Key Findings:
Structural Differences: Unlike anandamide, which contains a polyunsaturated arachidonic acid chain, this compound incorporates a monounsaturated oleoyl chain. This may reduce oxidative instability and alter membrane permeability .
Functional Implications: Receptor Specificity: While anandamide binds strongly to both CB1 (central) and CB2 (peripheral) cannabinoid receptors , the branched ester in this compound may favor interactions with CB2, a target for anti-inflammatory therapies. Metabolic Pathways: The absence of an ethanolamide group likely renders this compound resistant to fatty acid amide hydrolase (FAAH), a key enzyme degrading anandamide and oleamide. This could extend its half-life in vivo.
Biological Activity :
- Anandamide’s role in pain modulation and neuroprotection is well-documented , whereas this compound’s synthetic design may prioritize immune modulation.
- Compared to 2-oleoylglycerol (a GPR119 agonist), the dihydroxyisopropyl variant lacks the glycerol moiety critical for GPR119 activation, suggesting divergent signaling effects.
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